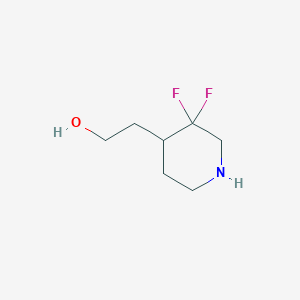
2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H13F2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms on the piperidine ring and an ethanol group makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,3-difluoropiperidine with ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 2-(3,3-Difluoropiperidin-4-yl)acetaldehyde or 2-(3,3-Difluoropiperidin-4-yl)acetic acid.
Reduction: Formation of 2-(3,3-Difluoropiperidin-4-yl)ethane.
Substitution: Formation of 2-(3,3-Dichloropiperidin-4-yl)ethan-1-ol or other halogenated derivatives.
Applications De Recherche Scientifique
2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The ethanol group may also play a role in the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol
- 1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
- 2-(2,3-difluoropyridin-4-yl)ethan-1-ol
Uniqueness
2-(3,3-Difluoropiperidin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethanol group. This combination of functional groups can result in distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H13F2NO |
|---|---|
Poids moléculaire |
165.18 g/mol |
Nom IUPAC |
2-(3,3-difluoropiperidin-4-yl)ethanol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-6(7)2-4-11/h6,10-11H,1-5H2 |
Clé InChI |
RWAFKEJACICZIS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1CCO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
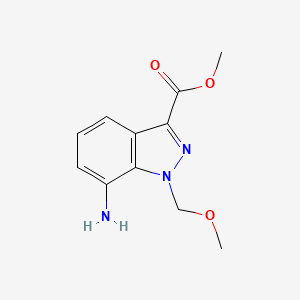

![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
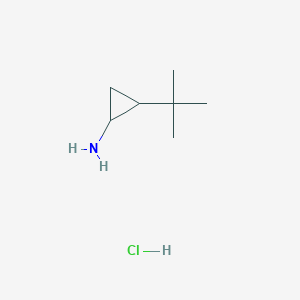
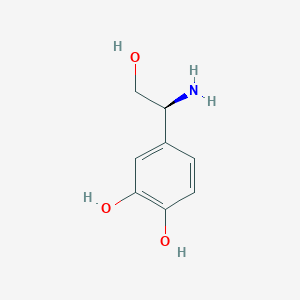
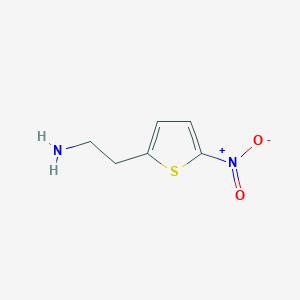

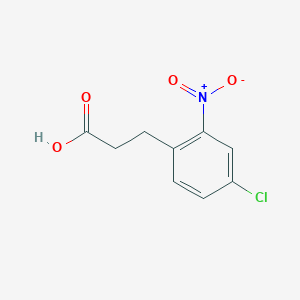
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
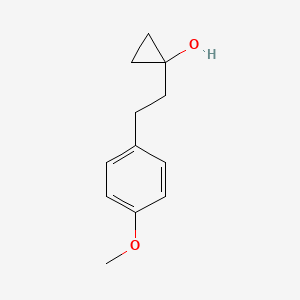
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
